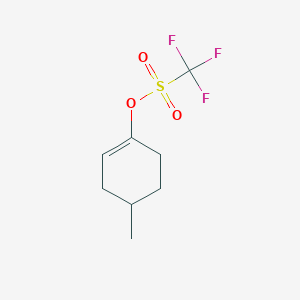
4-Methyl-1-cyclohexen-1-yl trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylcyclohex-1-en-1-yl trifluoromethanesulfonate is an organic compound with the molecular formula C8H11F3O3S. It is a triflate ester derived from 4-methylcyclohex-1-ene and trifluoromethanesulfonic acid. This compound is known for its utility in various organic synthesis reactions, particularly in the field of trifluoromethylation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylcyclohex-1-en-1-yl trifluoromethanesulfonate typically involves the reaction of 4-methylcyclohex-1-ene with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the triflate ester .
Industrial Production Methods
While specific industrial production methods for 4-methylcyclohex-1-en-1-yl trifluoromethanesulfonate are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes using larger reaction vessels, automated addition of reagents, and continuous monitoring of reaction parameters to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methylcyclohex-1-en-1-yl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the triflate group is replaced by other nucleophiles.
Trifluoromethylation: The compound is used in trifluoromethylation reactions, where a trifluoromethyl group is introduced into organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Trifluoromethylation: Reagents such as trifluoromethyl iodide (CF3I) and catalysts like palladium complexes are used.
Major Products Formed
Substitution Reactions: The major products are the corresponding substituted cyclohexenes, where the triflate group is replaced by the nucleophile.
Trifluoromethylation: The major products are trifluoromethylated cyclohexenes, which are valuable intermediates in pharmaceutical and agrochemical synthesis.
Wissenschaftliche Forschungsanwendungen
4-Methylcyclohex-1-en-1-yl trifluoromethanesulfonate has several applications in scientific research:
Organic Synthesis:
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, where trifluoromethylated compounds often exhibit enhanced biological activity and metabolic stability.
Material Science: It is used in the synthesis of fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.
Wirkmechanismus
The mechanism of action of 4-methylcyclohex-1-en-1-yl trifluoromethanesulfonate primarily involves its role as a triflate ester. In nucleophilic substitution reactions, the triflate group acts as a good leaving group, facilitating the replacement by nucleophiles. In trifluoromethylation reactions, the compound serves as a source of the trifluoromethyl group, which is introduced into the target molecule through the action of catalysts and reagents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Cyclohexenyl trifluoromethanesulfonate: Similar in structure but lacks the methyl group at the 4-position.
4-Methyl-1-cyclohexen-1-ylboronic acid: Contains a boronic acid group instead of the triflate ester.
Uniqueness
4-Methylcyclohex-1-en-1-yl trifluoromethanesulfonate is unique due to the presence of both a triflate ester and a methyl group on the cyclohexene ring. This combination enhances its reactivity and makes it a valuable reagent in organic synthesis, particularly for introducing trifluoromethyl groups into complex molecules .
Eigenschaften
Molekularformel |
C8H11F3O3S |
|---|---|
Molekulargewicht |
244.23 g/mol |
IUPAC-Name |
(4-methylcyclohexen-1-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C8H11F3O3S/c1-6-2-4-7(5-3-6)14-15(12,13)8(9,10)11/h4,6H,2-3,5H2,1H3 |
InChI-Schlüssel |
PXUKYBBJDOSNMG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(=CC1)OS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6,8-Dichloro-2-methylimidazo[1,2-a]pyrazine](/img/structure/B13701876.png)

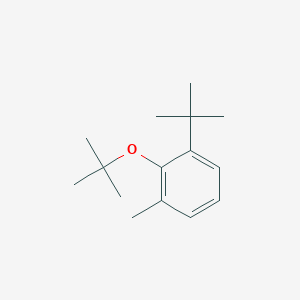




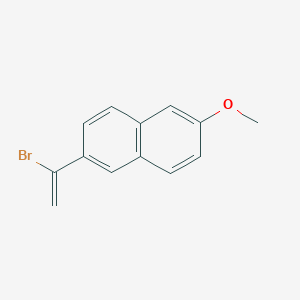
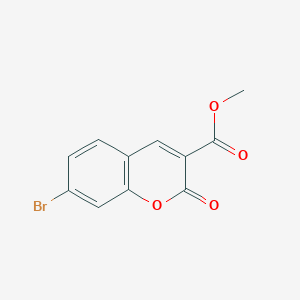
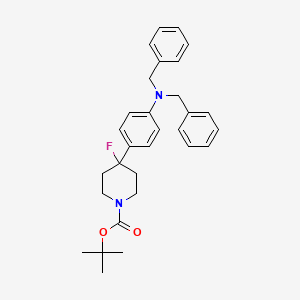

![6-Amino-9-[2-(p-tolyloxy)propyl]-9H-purine](/img/structure/B13701943.png)
